
4-Bromo-2-chloro-6-formylbenzonitrile
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Overview
Description
4-Bromo-2-chloro-6-formylbenzonitrile (C₈H₃BrClNO) is a halogenated aromatic compound featuring a bromo (Br), chloro (Cl), formyl (CHO), and nitrile (CN) group on a benzene ring. The electron-withdrawing nature of these substituents imparts significant reactivity, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its structure allows for diverse functionalization, such as nucleophilic additions at the formyl group or coupling reactions via halogen substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-6-formylbenzonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of benzonitrile derivatives, followed by formylation. The reaction conditions often include:
Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Chlorination: Employing chlorine gas or thionyl chloride (SOCl2) under controlled conditions.
Formylation: Utilizing formylating agents like formic acid or formamide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-6-formylbenzonitrile undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the formyl group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogen substitution reactions where bromine or chlorine atoms are replaced by other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation: 4-Bromo-2-chloro-6-carboxybenzonitrile.
Reduction: 4-Bromo-2-chloro-6-hydroxybenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-chloro-6-formylbenzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and ligands for transition metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-6-formylbenzonitrile involves its interaction with molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the bromine and chlorine atoms can undergo substitution reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 4-bromo-2-chloro-6-formylbenzonitrile and related compounds:
Electronic and Steric Effects
- Halogen Substitution: The target compound’s chloro substituent (Cl) at C2 offers moderate electronegativity and steric bulk compared to fluoro (F) in analogs (e.g., 4-bromo-2-fluoro-6-formylbenzonitrile). Bromo at C4 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), a trait shared across all listed brominated analogs .
Functional Group Variations :
- Formyl (CHO) vs. Methoxy (OCH₃) : The formyl group in the target compound increases electrophilicity at C6, favoring nucleophilic additions (e.g., condensation reactions). Methoxy-substituted analogs (e.g., 4-bromo-2-fluoro-6-methoxybenzonitrile) exhibit reduced reactivity due to electron donation, making them more stable under basic conditions .
- Hydroxy (OH) vs. Nitrile (CN) : The hydroxy group in 4-bromo-2-fluoro-6-hydroxybenzonitrile introduces acidity (pKa ~8–10), enabling deprotonation and salt formation, whereas the nitrile group enhances solubility in aprotic solvents .
Structural and Crystallographic Insights
- Crystal Packing: Compounds like 2-bromo-4-chloro-6-[(E)-(2-chloro-phenyl)iminomethyl]phenol and 4-bromo-2-methoxy-6-(1-phenyl)pyrimidine exhibit planar aromatic systems stabilized by halogen bonding and π-π stacking. The target compound’s formyl and nitrile groups likely promote similar packing motifs, though Cl’s larger size may increase steric hindrance compared to F analogs.
- SHELX and ORTEP Applications : Structural analyses of these compounds often employ SHELX for refinement and ORTEP for visualization, underscoring the importance of crystallographic tools in understanding substituent effects .
Properties
Molecular Formula |
C8H3BrClNO |
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Molecular Weight |
244.47 g/mol |
IUPAC Name |
4-bromo-2-chloro-6-formylbenzonitrile |
InChI |
InChI=1S/C8H3BrClNO/c9-6-1-5(4-12)7(3-11)8(10)2-6/h1-2,4H |
InChI Key |
WHWQUJBAEZDWKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)C#N)Cl)Br |
Origin of Product |
United States |
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